1-Propanone, 2-amino-1-(4-aminophenyl)-
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Overview
Description
1-Propanone, 2-amino-1-(4-aminophenyl)- is an organic compound with the molecular formula C9H12N2O. It is also known by other names such as 4’-Aminopropiophenone and Para-aminopropiophenone . This compound is characterized by the presence of an amino group attached to the phenyl ring and another amino group attached to the propanone chain. It is a significant compound in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-Propanone, 2-amino-1-(4-aminophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-nitropropiophenone with hydrogen in the presence of a catalyst to reduce the nitro group to an amino group . Another method involves the reaction of 4-aminobenzaldehyde with acetone in the presence of a base to form the desired product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanone, 2-amino-1-(4-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propanone, 2-amino-1-(4-aminophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-amino-1-(4-aminophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1-Propanone, 2-amino-1-(4-aminophenyl)- can be compared with other similar compounds, such as:
1-Propanone, 1-(4-aminophenyl)-: This compound has a similar structure but lacks the second amino group on the propanone chain.
2-Amino-1-phenyl-1-propanone: This compound has a similar structure but with different positioning of the amino group. The uniqueness of 1-Propanone, 2-amino-1-(4-aminophenyl)- lies in its dual amino groups, which provide distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-amino-1-(4-aminophenyl)propan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,10-11H2,1H3 |
InChI Key |
LEAOYFZDLUAFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)N)N |
Origin of Product |
United States |
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